2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole and a thiophene ring
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-4-oxazol-5(4H)-one with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the two heterocyclic rings. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Analyse Chemischer Reaktionen
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the methylene group under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, especially when treated with strong acids or bases.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-4-((5-nitrothiophen-2-yl)methylene)oxazol-5(4H)-one include:
2-Methyl-4-((5-nitrofur-2-yl)methylene)oxazol-5(4H)-one: This compound features a furan ring instead of a thiophene ring and exhibits similar biological activities.
2-Methyl-4-((5-nitrobenz-2-yl)methylene)oxazol-5(4H)-one: This compound has a benzene ring in place of the thiophene ring and is studied for its potential as an anticancer agent.
2-Methyl-4-((5-nitropyrid-2-yl)methylene)oxazol-5(4H)-one: This compound contains a pyridine ring and is explored for its antimicrobial properties.
These compounds share structural similarities but differ in their heterocyclic rings, which can influence their chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
31271-13-3 |
---|---|
Molekularformel |
C9H6N2O4S |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
(4E)-2-methyl-4-[(5-nitrothiophen-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4S/c1-5-10-7(9(12)15-5)4-6-2-3-8(16-6)11(13)14/h2-4H,1H3/b7-4+ |
InChI-Schlüssel |
ORBAXRKSMIAQFI-QPJJXVBHSA-N |
Isomerische SMILES |
CC1=N/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)O1 |
Kanonische SMILES |
CC1=NC(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.